Product packaging for Aniline, m-fluoro-N-methyl-N-nitroso-(Cat. No.:CAS No. 1978-26-3)

Aniline, m-fluoro-N-methyl-N-nitroso-

Cat. No.: B1667421
CAS No.: 1978-26-3
M. Wt: 154.14 g/mol
InChI Key: CHTFKRXDVDCSOZ-UHFFFAOYSA-N
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Description

Significance of N-Nitrosoanilines in Advanced Organic Chemistry Research

N-nitrosoanilines serve as versatile intermediates and reactants in a variety of organic transformations. Their reactivity has been harnessed for applications in synthetic organic chemistry, although their use is often approached with caution due to the known carcinogenicity of many N-nitrosamines. nih.govacs.org Research has demonstrated their utility in reactions such as regioselective intermolecular cyclizations, highlighting their potential in constructing complex molecular architectures. nih.gov The study of their reactivity also contributes to a deeper understanding of the mechanisms underlying their biological activity. acs.org

Rationale for Academic Investigation of Aniline (B41778), m-fluoro-N-methyl-N-nitroso-

The academic investigation of "Aniline, m-fluoro-N-methyl-N-nitroso-" is driven by several factors inherent to its structure. The introduction of a fluorine atom at the meta position of the aniline ring is expected to significantly influence the electronic properties of the molecule. This substitution can alter the reactivity of the aromatic ring and the N-nitroso group, potentially leading to novel chemical transformations or modified biological activity. The study of such fluorinated derivatives provides valuable insights into structure-activity relationships within the N-nitrosoaniline class.

Furthermore, N-nitrosamines are recognized as a class of compounds with potent carcinogenic properties in many cases. nih.govnih.gov Understanding the specific properties and behaviors of derivatives like "Aniline, m-fluoro-N-methyl-N-nitroso-" is crucial in the broader context of toxicology and drug safety, especially as nitrosamine (B1359907) impurities in pharmaceuticals have become a significant regulatory concern. researchgate.netnih.gov

Scope of Current Research in N-Nitrosoaniline Chemistry and its Derivatives

Current research in the field of N-nitrosoaniline chemistry is multifaceted. A significant area of focus is the development of novel synthetic methodologies that utilize N-nitrosoanilines as key starting materials or intermediates. acs.org Additionally, there is ongoing research into the mechanisms of their chemical reactions to better control reaction outcomes and expand their synthetic utility.

Another critical aspect of current research involves the analytical detection and quantification of N-nitrosoaniline derivatives, particularly in the context of pharmaceutical manufacturing, to mitigate risks associated with these potential impurities. nih.gov The synthesis and study of various substituted N-nitrosoanilines, including halogenated derivatives, contribute to a comprehensive understanding of how different functional groups impact the chemical and biological properties of these compounds.

Chemical Profile of Aniline, m-fluoro-N-methyl-N-nitroso-

PropertyPredicted Value/Information
Molecular Formula C7H7FN2O
Molecular Weight 154.14 g/mol
IUPAC Name N-(3-fluorophenyl)-N-methylnitrous amide
Structure A benzene (B151609) ring substituted with a fluorine atom at the meta position and an N-methyl-N-nitrosoamino group.
Physical State Likely a liquid or low-melting solid at room temperature.
Solubility Expected to have low solubility in water and good solubility in organic solvents.

Synthesis and Reactivity

The synthesis of N-nitrosoanilines is typically achieved through the nitrosation of the corresponding secondary aniline. orgsyn.org For "Aniline, m-fluoro-N-methyl-N-nitroso-", a plausible synthetic route would involve the reaction of N-methyl-3-fluoroaniline with a nitrosating agent, such as sodium nitrite (B80452), under acidic conditions.

The reactivity of this compound would be influenced by the interplay of the electron-withdrawing fluorine atom and the N-nitroso group. The fluorine atom at the meta position would moderately deactivate the aromatic ring towards electrophilic substitution. The N-nitroso group itself can participate in various reactions, including rearrangements and cyclizations. wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7FN2O B1667421 Aniline, m-fluoro-N-methyl-N-nitroso- CAS No. 1978-26-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1978-26-3

Molecular Formula

C7H7FN2O

Molecular Weight

154.14 g/mol

IUPAC Name

N-(3-fluorophenyl)-N-methylnitrous amide

InChI

InChI=1S/C7H7FN2O/c1-10(9-11)7-4-2-3-6(8)5-7/h2-5H,1H3

InChI Key

CHTFKRXDVDCSOZ-UHFFFAOYSA-N

SMILES

CN(C1=CC(=CC=C1)F)N=O

Canonical SMILES

CN(C1=CC(=CC=C1)F)N=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Aniline, m-fluoro-N-methyl-N-nitroso-

Origin of Product

United States

Synthetic Methodologies for Aniline, M Fluoro N Methyl N Nitroso and Its Analogs

Traditional Nitrosation Approaches for N-Nitrosoanilines

The most direct and long-standing method for the preparation of N-nitrosoanilines is the N-nitrosation of the corresponding secondary aniline (B41778) precursors. This typically involves the reaction of the amine with a nitrosating agent, which formally delivers a nitrosonium ion (NO⁺).

Nitrosation of N-methyl-m-fluoroaniline precursors

The synthesis of Aniline, m-fluoro-N-methyl-N-nitroso- begins with its secondary amine precursor, N-methyl-m-fluoroaniline. The standard procedure involves the reaction of this precursor with a source of nitrosonium ions. The most common and traditional method utilizes sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid, such as hydrochloric acid.

In this reaction, the amine's nucleophilic nitrogen atom attacks the electrophilic nitrogen of the nitrosonium ion, which is generated in situ from sodium nitrite and acid. The reaction is typically carried out at low temperatures, often between 0 and 10°C, to minimize potential side reactions and decomposition of the unstable nitrous acid. The general transformation can be represented as follows:

N-methyl-m-fluoroaniline + NaNO₂/HCl → Aniline, m-fluoro-N-methyl-N-nitroso- + NaCl + H₂O

This method is widely applicable to a variety of secondary anilines, and the yields are generally good, contingent on the purity of the starting aniline.

Optimization of Reaction Conditions and Reagents

While the use of sodium nitrite and mineral acids is a classic approach, the optimization of reaction conditions and the development of alternative nitrosating agents have been areas of significant research to improve yields, selectivity, and substrate scope under milder conditions.

The choice of solvent and acid can influence the reaction's efficiency. The reaction is often performed in an aqueous medium, but organic solvents can also be employed. The key to the reaction is the effective generation of the nitrosonium ion. A variety of reagents and systems have been developed to achieve N-nitrosation under different conditions. These include:

p-Toluenesulfonic acid-Sodium Nitrite: This combination serves as a novel and effective nitrosating agent for the N-nitrosation of secondary amines under mild and heterogeneous conditions, affording the corresponding N-nitroso derivatives in moderate to excellent yields.

tert-Butyl Nitrite (TBN): TBN is an efficient reagent for the N-nitrosation of secondary amines under solvent-free, metal-free, and acid-free conditions. This method is notable for its mildness and tolerance of acid-labile protecting groups.

Other Nitrosating Agents: A diverse array of other nitrosating agents have been reported, including dinitrogen trioxide (N₂O₃), dinitrogen tetroxide (N₂O₄), nitrosyl halides (e.g., NOCl), and nitrosonium salts (e.g., NOBF₄). The choice of reagent often depends on the reactivity of the amine substrate and the desired reaction conditions.

The optimization of reaction parameters such as temperature, reaction time, and the stoichiometry of reagents is crucial for maximizing the yield and purity of the desired N-nitrosoaniline. For instance, maintaining a low temperature is critical when using the traditional sodium nitrite/acid method. The use of alternative reagents like TBN can allow for reactions to be conducted at room temperature.

Contemporary Synthetic Strategies for N-Nitrosoaniline Derivatives

In recent years, N-nitrosoanilines have gained prominence as valuable substrates in transition metal-catalyzed reactions. The N-nitroso group can serve as a transient directing group, enabling the selective functionalization of otherwise inert C-H bonds, particularly at the ortho position of the aniline ring. This has opened new avenues for the synthesis of complex aniline derivatives.

Transition Metal-Catalyzed C-H Functionalization

The N-nitroso group has been successfully employed as a directing group in C-H functionalization reactions catalyzed by transition metals such as rhodium and palladium. This strategy allows for the introduction of various functional groups at the ortho-position of the aniline ring, with the nitroso group being subsequently removed or transformed.

Rhodium(III)-Catalyzed Oxidative Alkylation and Annulation Reactions

Rhodium(III) catalysts have proven to be particularly effective in promoting the C-H functionalization of N-nitrosoanilines. These reactions often proceed with high regioselectivity and functional group tolerance.

One notable application is the oxidative alkylation of N-nitrosoanilines with substituted allyl alcohols. This method provides an efficient route to ortho-functionalized N-nitroso β-aryl aldehydes and ketones. Significantly, the oxidative alkylation of m-fluoro N-methyl N-nitrosoaniline has been successfully demonstrated, yielding the expected product in a 75% yield. This reaction highlights the utility of this methodology for the direct functionalization of the target compound of this article.

SubstrateCoupling PartnerCatalyst SystemProductYield (%)
N-methyl-N-nitrosoanilineAllyl alcohol[RhCpCl₂]₂, AgSbF₆2-(N-methyl-N-nitrosoamino)benzaldehyde82
4-Fluoro-N-methyl-N-nitrosoanilineAllyl alcohol[RhCpCl₂]₂, AgSbF₆5-Fluoro-2-(N-methyl-N-nitrosoamino)benzaldehyde78
m-Fluoro-N-methyl-N-nitrosoaniline Allyl alcohol[RhCp*Cl₂]₂, AgSbF₆4-Fluoro-2-(N-methyl-N-nitrosoamino)benzaldehyde75

Data sourced from oxidative coupling reactions of N-nitrosoanilines with allyl alcohols.

Another powerful application of Rh(III) catalysis is in annulation reactions . For instance, the [3+3] annulation of N-nitrosoanilines with cyclopropenones provides a traceless approach to quinolin-4(1H)-one scaffolds. In this process, the N-nitroso group directs the ortho C-H activation, participates in the cyclization, and is subsequently eliminated. Similarly, Rh(III)-catalyzed C-H annulation of N-nitrosoanilines with iodonium (B1229267) ylides has been developed for the synthesis of N-alkyl indoles, where the nitroso group again acts as a traceless directing group.

Palladium(II)-Catalyzed Functionalizations

Palladium(II) catalysts have also been extensively used for the C-H functionalization of N-nitrosoanilines. The N-nitroso group effectively directs ortho-functionalization through the formation of a stable five-membered palladacycle intermediate.

A key example is the palladium-catalyzed ortho-acyloxylation of N-nitrosoanilines. This reaction utilizes a stoichiometric amount of an oxidant, such as PhI(OAc)₂, to achieve the direct introduction of an acyloxy group at the ortho position. This protocol is applicable to a range of N-nitrosoanilines bearing both electron-donating and electron-withdrawing substituents. The resulting ortho-acyloxylated products can be readily converted to valuable 2-(methylamino)phenols through simple reduction.

N-Nitrosoaniline SubstrateReaction ConditionsProductYield (%)
N-methyl-N-nitrosoanilinePd(OAc)₂, PhI(OAc)₂, Ac₂O/AcOH2-(N-methyl-N-nitrosoamino)phenyl acetate85
4-Methoxy-N-methyl-N-nitrosoanilinePd(OAc)₂, PhI(OAc)₂, Ac₂O/AcOH5-Methoxy-2-(N-methyl-N-nitrosoamino)phenyl acetate78
4-Chloro-N-methyl-N-nitrosoanilinePd(OAc)₂, PhI(OAc)₂, C₂H₅CO₂H2-(N-methyl-N-nitrosoamino)-5-chlorophenyl propionate72

Data represents typical yields for palladium-catalyzed ortho-acyloxylation of N-nitrosoanilines.

Furthermore, palladium-catalyzed ortho-hydroxylation of N-nitrosoanilines has been achieved using tert-butyl hydroperoxide (TBHP) as the hydroxylating source. These contemporary catalytic methods significantly expand the synthetic utility of N-nitrosoanilines, transforming them from simple nitrosated compounds into versatile building blocks for the construction of complex and functionally diverse aromatic molecules.

Exploration of Other Transition Metal Catalysis (e.g., Cobalt, Iridium, Ruthenium)

While rhodium and palladium have been extensively used in the C-H functionalization of N-nitrosoanilines, recent research has expanded to include other transition metals like cobalt, iridium, and ruthenium. researchgate.net These metals offer alternative reactivity, selectivity, and cost-effectiveness. The general mechanism involves the nitroso group acting as a directing group, coordinating to the metal to facilitate the activation of an ortho C-H bond. researchgate.net

Cobalt Catalysis: Cationic cobalt(III) catalysts have proven effective in the synthesis of N-substituted indoles through the direct cyclization of N-nitrosoanilines with alkynes. researchgate.netnih.gov A key advantage of the cobalt(III) system is its unique regioselectivity and reactivity, particularly with unsymmetrical meta-substituted N-nitrosoanilines. nih.gov Furthermore, cobalt catalysts can promote reactions with internal alkynes bearing electron-deficient groups, which are often unreactive in rhodium-catalyzed systems. researchgate.netnih.gov

Iridium and Ruthenium Catalysis: Iridium and ruthenium complexes are also recognized for their capacity to catalyze C-H activation. researchgate.netmdpi.com For instance, the redox-neutral [3+2] cycloaddition of N-nitrosoanilines and alkynes can be achieved using ruthenium(III) catalysts in aqueous media. researchgate.net These alternative metals are crucial for developing more sustainable and diverse synthetic methods, moving beyond the traditional reliance on precious metals like palladium and rhodium. nih.govnih.gov

Table 1: Comparison of Transition Metal Catalysts in N-Nitrosoaniline C-H Functionalization
Metal CatalystTypical ReactionKey AdvantagesReference
Cobalt(III)Indole synthesis from N-nitrosoanilines and alkynesHigh regioselectivity with meta-substituted substrates; reactivity with electron-deficient alkynes. researchgate.net, nih.gov
Ruthenium(III)[3+2] Cycloaddition with alkynesEnables reactions in aqueous media. researchgate.net
IridiumGeneral C-H activationPart of the broader group of precious metals used for C-H activation, offering alternative reactivity. researchgate.net

Chelation-Assisted C-H Activation Pathways

The synthetic utility of the N-nitroso group is significantly enhanced by its role as a directing group in transition metal-catalyzed C-H activation. researchgate.net This process, known as chelation-assistance, is fundamental to achieving high regioselectivity in the functionalization of the aniline ring. nih.govresearchgate.net

The pathway begins with the coordination of the nitrogen or oxygen atom of the nitroso group to the metal center of the catalyst. researchgate.netresearchgate.net This initial coordination brings the metal catalyst into close proximity to the ortho C-H bond of the aniline ring. Subsequently, a five-membered metallacycle intermediate is formed through an intramolecular C-H activation step. researchgate.netresearchgate.net This cyclometalation is often the turnover-limiting step in the catalytic cycle. acs.org Once the C-H bond is activated, the resulting organometallic intermediate can react with a variety of coupling partners (e.g., alkynes, alkenes), leading to the formation of a new C-C or C-heteroatom bond at the ortho position. researchgate.net Finally, a reductive elimination step releases the functionalized product and regenerates the active metal catalyst, allowing the cycle to continue. researchgate.net This chelation-driven mechanism provides a powerful strategy for the direct and selective modification of otherwise inert C-H bonds. researchgate.net

Regioselectivity and Stereoselectivity in Preparative Syntheses

Control over regioselectivity is a critical aspect of synthesizing functionalized anilines. In the context of N-nitrosoaniline chemistry, the directing nature of the nitroso group inherently favors functionalization at the ortho position. researchgate.net For unsymmetrically substituted substrates, such as meta-substituted N-nitrosoanilines, the reaction's regioselectivity becomes crucial.

Studies have shown that high regioselectivity can be achieved. For example, in the C-H activation of m-fluoro or m-methyl N-nitrosoanilines, functionalization typically occurs at the less sterically hindered ortho position. frontiersin.org Cobalt(III) catalysis, in particular, has been demonstrated to provide excellent regioselectivity in the cyclization of meta-substituted N-nitrosoanilines with alkynes. researchgate.netnih.gov

Stereoselectivity in these reactions often pertains to the rotational restriction around the N-N bond in the N-nitroso group, which can lead to the existence of syn- and anti-stereoisomers. researchgate.net This isomerism arises from the delocalization of the lone pair of electrons on the amine nitrogen into the nitrosyl moiety. researchgate.net While direct control of stereocenters on the aniline ring is less common in these specific reactions, the predictable regioselectivity is a powerful tool for constructing complex aromatic structures. researchgate.net

One-Pot Synthesis Protocols for N-Nitrosoanilines

One-pot synthesis protocols, which combine multiple reaction steps into a single operation without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and reduced waste. Several one-pot procedures relevant to N-nitrosoaniline chemistry have been developed.

One such strategy involves the in situ formation of the N-nitrosoaniline from its corresponding secondary aniline, followed immediately by a C-H activation/functionalization step in the same reaction vessel. frontiersin.org This approach has been successfully used in the rhodium(III)-catalyzed oxidative coupling of N-nitrosoanilines with substituted allyl alcohols. frontiersin.org

Another powerful one-pot method is the tandem nitrosation/cyclization of N-aryl precursors to generate heterocyclic structures like quinoxalinones. nih.govorganic-chemistry.org In this process, a nitrosating agent such as tert-butyl nitrite is used to generate the key nitroso intermediate, which then undergoes an intramolecular cyclization. nih.govorganic-chemistry.org These protocols streamline the synthesis of complex molecules and avoid the handling of potentially sensitive N-nitroso intermediates. organic-chemistry.orgnih.gov

Table 2: Examples of One-Pot Syntheses Involving N-Nitroso Intermediates
Starting MaterialKey ReagentsProduct TypeProtocol FeatureReference
N-methylaniline derivative1. Nitrosating agent 2. Rh(III) catalyst, allyl alcoholortho-functionalized N-nitrosoanilineIn situ nitrosation followed by C-H activation. frontiersin.org
N-aryl cyanoacetamidetert-butyl nitrite (TBN), baseQuinoxalin-2-oneTandem nitrosation and intramolecular cyclization. nih.gov, organic-chemistry.org
2-Nitroaniline and vicinal diolIron catalystQuinoxalineTransfer hydrogenative condensation involving in situ generation of intermediates. nih.gov

Preparation of Functionalized Derivatives and Precursors

Synthesis of Substituted N-Nitrosoanilines for Structural Variation

The most common and direct method for the synthesis of N-nitrosoanilines involves the nitrosation of the corresponding N-substituted secondary anilines. orgsyn.org This reaction is typically carried out by treating the aniline precursor with a nitrosating agent under acidic conditions. orgsyn.org

A standard laboratory procedure involves dissolving the secondary aniline, such as N-methylaniline, in aqueous acid (e.g., hydrochloric acid) at a low temperature (0-10 °C). orgsyn.org An aqueous solution of sodium nitrite (NaNO₂) is then added portion-wise to the stirred mixture. The nitrous acid (HNO₂) generated in situ reacts with the secondary amine to form the N-nitroso product. orgsyn.org The reaction is generally high-yielding, and the product can be isolated by extraction. orgsyn.org This method is broadly applicable to a wide range of substituted anilines, allowing for the synthesis of a diverse library of N-nitroso compounds for further functionalization. nih.gov

Methylation Procedures for Fluoro-Nitroanilines

The preparation of the N-methylated precursor required for synthesizing "Aniline, m-fluoro-N-methyl-N-nitroso-" involves the methylation of a suitable fluoro-nitroaniline. Several methods exist for the N-methylation of anilines.

One effective method involves reacting a primary aniline, such as 4-fluoro-3-nitroaniline, with formaldehyde (B43269) in the presence of concentrated sulfuric acid. google.com This process achieves monomethylation of the primary amino group in good yield. The reaction is typically conducted at temperatures between 20-60 °C. google.com This approach is advantageous due to the low cost of the reagents and its suitability for industrial-scale preparation. google.comgoogle.com

An alternative multi-step procedure involves an initial formylation of the aniline with formic acid. google.com The resulting N-formyl derivative is then treated with a base, such as potassium tert-butoxide, and a methylating agent like methyl iodide (CH₃I) in a solvent like N,N-dimethylformamide (DMF). The final step involves the reduction of the formyl group to a methyl group. google.com While longer, this sequence provides a high-purity product with excellent yields at each step. google.com

Chemical Reactivity and Mechanistic Studies of Aniline, M Fluoro N Methyl N Nitroso

Fundamental Reaction Pathways of N-Nitrosoanilines

N-nitrosoanilines are a versatile class of compounds that serve as important intermediates in organic synthesis. frontiersin.orgnih.gov Their reactivity is characterized by transformations involving the aromatic ring, the nitroso group, and the nitrogen atom to which it is attached. These compounds can undergo a variety of fundamental reactions, including electrophilic aromatic substitution, oxidation, and reduction.

Electrophilic aromatic substitution (SEAr) is a foundational reaction type for aromatic compounds. wikipedia.org The rate and regioselectivity of these reactions are heavily influenced by the electronic properties of the substituents attached to the aromatic ring. ijrar.org Substituents are broadly classified as either activating (electron-donating), which increase the reaction rate and typically direct incoming electrophiles to the ortho and para positions, or deactivating (electron-withdrawing), which decrease the rate. ijrar.org

In the case of Aniline (B41778), m-fluoro-N-methyl-N-nitroso-, the aromatic ring bears two substituents: a fluorine atom at the meta position and an N-methyl-N-nitroso group.

N-methyl-N-nitroso Group : The N-nitroso group is recognized as a potent electron-withdrawing group, more so than the nitro group. marquette.edu This strong deactivating effect significantly reduces the nucleophilicity of the benzene (B151609) ring, making electrophilic aromatic substitution reactions more difficult compared to unsubstituted benzene. marquette.edu

Fluorine Substituent : Halogens such as fluorine are also deactivating due to their inductive electron-withdrawing effect. However, they are considered ortho-, para-directing because of their ability to donate a lone pair of electrons through resonance, which helps stabilize the cationic intermediate (arenium ion) formed during the attack at these positions. ijrar.org

The oxidation of anilines and their derivatives can proceed through various pathways, yielding a range of products depending on the oxidizing agent and reaction conditions. libretexts.org For aromatic amines, oxidation can target the nitrogen atom. libretexts.org

The oxidation of N-nitrosoanilines is complex. General oxidation pathways for arenamines using reagents like hydrogen peroxide or peroxycarboxylic acids, which donate an oxygen atom, can lead to the formation of several products. libretexts.org Depending on the specific conditions such as temperature and pH, oxidation may yield the corresponding azanol (hydroxylamine), nitroso, or nitro compounds. libretexts.org

In some cases, oxidation of substituted anilines can generate electrophilic N-aryl nitrenoid intermediates. organic-chemistry.orgsci-hub.se These highly reactive species can then undergo further reactions, such as intramolecular C-N bond formation, to construct functionalized N-heterocycles. organic-chemistry.orgsci-hub.se For instance, a low-temperature, protecting-group-free oxidation of 2-substituted anilines with Phenyliodine(III) diacetate (PIFA) has been shown to generate these intermediates, which can then form spirocyclic or bicyclic 3H-indoles. organic-chemistry.orgsci-hub.se

The nitroso group of N-nitrosoanilines can be readily reduced to form the corresponding amino or hydrazine (B178648) derivatives. nih.gov This transformation is a synthetically valuable method for preparing substituted anilines and hydrazines. nih.govresearchgate.net

A variety of reducing agents and methodologies have been developed for the reduction of nitro and nitroso compounds. researchgate.netbeilstein-journals.org These include:

Catalytic Hydrogenation : This is a common and efficient method for reducing nitro groups, often employing catalysts like palladium, platinum, or nickel under hydrogen pressure. google.com

Metal-Acid Systems : Classical methods such as the Béchamp reaction use metals like iron or zinc in the presence of an acid (e.g., hydrochloric acid or acetic acid) to achieve the reduction. google.comresearchgate.netnih.gov

Trichlorosilane : A mild and efficient metal-free reduction of nitro compounds to primary amines can be achieved using trichlorosilane (HSiCl₃) in the presence of a tertiary amine. beilstein-journals.orggoogle.com

The reduction of Aniline, m-fluoro-N-methyl-N-nitroso- would cleave the N-N bond, typically followed by reduction of the resulting species to yield N-methyl-3-fluoroaniline. This reaction pathway makes N-nitrosoanilines useful as masked or protected forms of secondary anilines.

Metal-Catalyzed Transformations and C-H Activation Mechanisms

In recent years, the N-nitroso group has gained significant attention as an effective and traceless directing group in transition-metal-catalyzed C-H bond functionalization. frontiersin.orgnih.govresearchgate.net The lone pair of electrons on the nitrogen atom of the nitroso group can coordinate with a transition metal center, positioning the catalyst in proximity to the ortho C-H bond of the aniline ring. frontiersin.orgnih.gov This coordination facilitates the cleavage of the otherwise inert C-H bond, leading to the formation of a five-membered metallacycle intermediate. researchgate.net This key step enables the regioselective introduction of various functional groups at the ortho position.

Several transition metals, including rhodium(III), palladium(II), cobalt, iridium, and ruthenium, have been successfully employed to catalyze these transformations. researchgate.net This strategy has enabled a range of C-H functionalization reactions on N-nitrosoanilines, such as:

Alkenylation

Acylation

Alkoxylation

Acyloxylation

Cyanation frontiersin.orgnih.gov

A general mechanism for these reactions begins with the coordination of the nitroso group to the metal catalyst, followed by ortho-C-H activation to form the metallacycle intermediate. researchgate.net This intermediate then reacts with a coupling partner, undergoes migratory insertion, and subsequent steps like β-hydride elimination or reductive elimination to yield the functionalized product and regenerate the active catalyst. frontiersin.org

A significant application of N-nitroso-directed C-H activation is the oxidative coupling with various π-systems, such as alkenes and alkynes. These reactions create new carbon-carbon bonds, providing efficient routes to complex aromatic structures. Rhodium(III) catalysts have proven particularly effective for these transformations, including the ortho-olefination of N-nitrosoanilines with partners like alkyl acrylates. researchgate.net

A notable example of this methodology is the rhodium(III)-catalyzed oxidative coupling of N-nitrosoanilines with substituted allyl alcohols. frontiersin.orgnih.govbohrium.comresearchgate.netnih.gov This reaction provides an efficient route to synthesize functionalized N-nitroso ortho β-aryl aldehydes and ketones with high functional group tolerance and low catalyst loading. frontiersin.orgnih.govnih.gov

The reaction of Aniline, m-fluoro-N-methyl-N-nitroso- with allyl alcohol has been specifically studied. The oxidative alkylation yielded the expected ortho-substituted product, with the reaction occurring away from the more sterically hindered position adjacent to the fluorine atom. frontiersin.orgnih.gov

Table 1: Rh(III)-Catalyzed Oxidative Alkylation of N-Nitrosoanilines with Allyl Alcohol

EntryN-Nitrosoaniline SubstrateProductYield (%)Reference
1N-methyl-N-nitrosoaniline3-(2-(N-methyl-N-nitrosoamino)phenyl)propanal81 frontiersin.org
24-methyl-N-methyl-N-nitrosoaniline3-(5-methyl-2-(N-methyl-N-nitrosoamino)phenyl)propanal83 frontiersin.org
34-chloro-N-methyl-N-nitrosoaniline3-(5-chloro-2-(N-methyl-N-nitrosoamino)phenyl)propanal80 frontiersin.org
43-fluoro-N-methyl-N-nitrosoaniline 3-(2-fluoro-6-(N-methyl-N-nitrosoamino)phenyl)propanal 75 frontiersin.orgnih.gov
52-benzoyl-N-methyl-N-nitrosoaniline3-(3-benzoyl-2-(N-methyl-N-nitrosoamino)phenyl)propanal76 frontiersin.orgnih.gov

The proposed mechanism for this transformation involves several key steps:

C-H Activation : The reaction initiates with the ortho C-H activation of the N-nitrosoaniline by the active rhodium catalyst, forming a five-membered rhodacycle intermediate. frontiersin.org

Coordination and Insertion : The allyl alcohol coordinates to the rhodium center, followed by migratory insertion into the Rh-C bond to generate a seven-membered rhodacycle. frontiersin.org

β-Hydride Elimination : This intermediate undergoes β-hydride elimination to produce an enol intermediate and regenerate the Rh(III) catalyst. frontiersin.org

Isomerization : The enol rapidly isomerizes to the final, more stable aldehyde or ketone product. frontiersin.org

This catalytic cycle demonstrates the power of the N-nitroso group to direct C-H activation for the construction of valuable, functionalized molecules. frontiersin.orgnih.gov

Table of Compounds

Oxidative Coupling Reactions with π-Systems

Coupling with Fluoroalkenes and Alkynes

The N-nitroso directing group in Aniline, m-fluoro-N-methyl-N-nitroso- facilitates its coupling with various unsaturated partners, including alkenes and alkynes, through transition-metal-catalyzed C-H activation. Rhodium(III) catalysis has proven particularly effective for these transformations.

In a notable example, the oxidative alkylation of m-fluoro N-methyl N-nitrosoaniline with allyl alcohol proceeds efficiently. The reaction, catalyzed by a Rh(III) complex, targets the C-H bond at the less sterically hindered ortho position to the directing group, yielding the corresponding coupled product. frontiersin.org Similarly, coupling with a substituted allyl alcohol like 1-methyl allyl alcohol also affords the desired product in good yield. frontiersin.org These reactions highlight the synthetic utility of the N-nitroso group in forging new carbon-carbon bonds under relatively mild conditions. nih.gov

Beyond simple alkenes, the versatile N-nitroso directing group also enables C-H activation and coupling with alkynes. For instance, N-nitrosoanilines have been successfully coupled with diphenyl acetylene using rhodium and palladium catalysts, demonstrating the applicability of this methodology for introducing arylalkynyl moieties at the ortho position. frontiersin.org

Table 1: Rh(III)-Catalyzed Oxidative Alkylation of Aniline, m-fluoro-N-methyl-N-nitroso- with Alkenes

Coupling Partner Catalyst System Solvent Additive Yield (%) Reference
Allyl Alcohol [Cp*RhCl₂]₂/AgSbF₆ DCE AgOAc 75 frontiersin.org
1-Methyl Allyl Alcohol [Cp*RhCl₂]₂/AgSbF₆ DCE AgOAc 70 frontiersin.org

Proposed Mechanistic Pathways in C-H Activation

The mechanism of transition-metal-catalyzed C-H activation directed by the N-nitroso group is believed to proceed through a well-defined catalytic cycle. The prevailing proposed pathway for Rh(III)-catalyzed reactions is the concerted metalation-deprotonation (CMD) mechanism. frontiersin.orgwikipedia.orgchempedia.infonih.gov

The catalytic cycle is initiated by the generation of a cationic active species, [CpRh(III)], from the precatalyst (e.g., [CpRhCl₂]₂). This electrophilic rhodium species coordinates to the N-nitrosoaniline substrate. acs.org The N-nitroso group directs the catalyst to the ortho C-H bond, leading to the cleavage of the C-H bond through a CMD transition state. frontiersin.orgwikipedia.org This step forms a key five-membered rhodacycle intermediate and is often the rate-determining step of the reaction. nih.govnih.gov

Following the formation of the rhodacycle, the coupling partner (alkene or alkyne) coordinates to the rhodium center. Migratory insertion of the unsaturated partner into the Rh-C bond then occurs, forming a seven-membered rhodacycle. nih.gov Subsequent steps, which can include β-hydride elimination and reductive elimination, lead to the formation of the final product and regeneration of the active Rh(III) catalyst, allowing it to re-enter the catalytic cycle. acs.orgrsc.org

Role of Directing Groups (e.g., N-nitroso group) in Directing C-H Activation

The N-nitroso group is a highly effective directing group in transition-metal-catalyzed C-H functionalization reactions. nih.gov Its efficacy stems from the presence of lone pairs on its oxygen and nitrogen atoms, which can coordinate to an electrophilic metal center. researchgate.net This coordination brings the metal catalyst into close proximity to the ortho C-H bonds of the aniline ring, facilitating their selective activation over other potentially reactive C-H bonds in the molecule. acs.orgrsc.org

This chelation-assisted strategy overcomes the inherent low reactivity of C-H bonds and provides excellent regioselectivity for the ortho position. nih.gov The N-nitroso group forms a stable five-membered metallacyclic intermediate with the metal catalyst (e.g., rhodium or palladium), which is a crucial step in the catalytic cycle. nih.govrsc.org Furthermore, the N-nitroso group can be considered a "traceless" directing group, as it can be readily removed or transformed into other functional groups (such as an amine) after the C-H functionalization step is complete, adding to its synthetic value. nih.govresearchgate.net

Formation and Reactivity of Organometallic Intermediates and Metallacycles

A central feature of the N-nitroso-directed C-H activation mechanism is the formation of a five-membered metallacycle intermediate. nih.govrsc.org In rhodium(III)-catalyzed reactions, this intermediate is a rhodacycle, which has been identified as a catalytically competent species. nih.govnih.gov

The formation of this rhodacycle occurs after the initial coordination of the N-nitroso group to the [Cp*Rh(III)] catalyst, followed by the irreversible cleavage of an ortho C-H bond. nih.govrsc.org Once formed, this five-membered rhodacycle possesses an open coordination site on the metal center. nih.gov

The subsequent reactivity of this intermediate involves the coordination of the coupling partner, such as an alkyne or an alkene. This is followed by a migratory insertion of the unsaturated substrate into the rhodium-carbon (Rh-C) bond of the metallacycle. acs.orgrsc.org This insertion step expands the ring to a seven-membered rhodacycle, which then undergoes further transformations, such as reductive elimination, to furnish the final annulated or coupled product and regenerate the active catalyst. nih.govacs.org

Kinetic Isotopic Effect (KIE) Studies for Rate-Determining Steps

Kinetic Isotope Effect (KIE) studies are a powerful tool for elucidating the rate-determining step in C-H activation reactions. By comparing the reaction rates of a substrate and its deuterated analogue, valuable mechanistic information can be obtained.

In the context of Rh(III)-catalyzed C-H functionalization of N-nitrosoanilines, KIE studies have consistently shown a primary isotope effect where the C-H bond cleavage is the turnover-limiting step. nih.govnih.gov For example, a KIE value (kH/kD) of 4.9 was observed in the Rh(III)-catalyzed annulation of 1-alkyl-1-phenylhydrazines, suggesting that the ortho C-H bond activation is the rate-determining step. rsc.org Similarly, comprehensive mechanistic studies on the Rh(III)-catalyzed ortho-olefination of N-nitrosoanilines established electrophilic C-H activation as the turnover-limiting step based on KIE experiments. nih.govacs.org The magnitude of the KIE can also provide insight into the nature of the C-H cleavage, with significant values supporting a mechanism where the C-H bond is substantially broken in the transition state. frontiersin.org

Table 2: Kinetic Isotope Effect (KIE) in Rh(III)-Catalyzed C-H Activation

Substrate Type Reaction Type KIE (kH/kD) Implication Reference
1-Alkyl-1-phenylhydrazines Annulation with α-diazo-β-ketoesters 4.9 C–H activation is rate-determining rsc.org
N-Nitrosoanilines Ortho-olefination Significant primary KIE C–H activation is turnover-limiting nih.gov

Hydrogen/Deuterium (B1214612) (H/D) Exchange Studies

Hydrogen/Deuterium (H/D) exchange studies are instrumental in determining the reversibility of the C-H activation step. In these experiments, the reaction is conducted in the presence of a deuterated solvent (like MeOD or CD₃OD), and the starting material is analyzed for deuterium incorporation.

For Rh(III)-catalyzed reactions involving N-nitrosoanilines, H/D exchange experiments have indicated that the C-H bond cleavage is generally an irreversible process under the studied reaction conditions. acs.org In comprehensive mechanistic investigations of the ortho-olefination of N-nitrosoanilines, the lack of significant deuterium incorporation into the starting material suggests that once the C-H bond is broken to form the rhodacycle intermediate, the reverse reaction (protodemetalation) is slow compared to the subsequent steps of the catalytic cycle. nih.govacs.org This irreversibility is a key feature of the N-nitroso-directed C-H activation pathway.

Denitrosation Reactions and Mechanisms

The N-nitroso group, having served its purpose as a directing group, can be removed through a denitrosation reaction to yield the corresponding secondary amine. This transformation is typically achieved under acidic conditions. dur.ac.ukrsc.org

The mechanism for acid-catalyzed denitrosation of N-alkyl-N-nitrosoanilines involves an initial, often rate-determining, protonation of the nitrosamine (B1359907), likely at the oxygen atom. rsc.org This is followed by a nucleophilic attack on the protonated intermediate. rsc.org The nucleophile can be a solvent molecule (e.g., water, ethanol) or an added species like a halide ion or thiourea. rsc.orgrsc.org This attack leads to the cleavage of the N-N bond, releasing the secondary amine and a nitrosating species (e.g., nitrosyl chloride in the presence of HCl). rsc.org

The reaction kinetics in ethanolic hydrogen chloride have been shown to follow the rate law: rate = k₂[Nitrosamine][HCl]. rsc.org The reaction is reversible unless a "nitrite trap," such as ascorbic acid, is added to remove the free nitrosating species. rsc.org Solvent polarity plays a significant role, with the rate of denitrosation for N-methyl-N-nitrosoaniline decreasing as water is added to an ethanolic solution. rsc.org Alternative, milder methods for denitrosation have also been developed, for example, using ethanethiol with p-toluenesulfonic acid (PTSA) at room temperature. researchgate.net Additionally, metabolic denitrosation can occur enzymatically, for instance, through cytochrome P450-dependent mechanisms. nih.gov

Annulation and Cyclization Reactions to Form Heterocyclic Systems

Aniline, m-fluoro-N-methyl-N-nitroso- serves as a versatile precursor in annulation and cyclization reactions for the synthesis of various heterocyclic systems. The presence of the nitroso group allows for directed C-H activation, while the fluoro substituent and the N-methyl group influence the reactivity and regioselectivity of these transformations.

[3+3] Annulation Reactions with Cyclopropenones

A significant application of N-nitrosoanilines, including the m-fluoro derivative, is their participation in rhodium(III)-catalyzed [3+3] annulation reactions with cyclopropenones to construct quinolin-4(1H)-one scaffolds. This redox-neutral process involves a traceless directing group strategy where the nitroso group facilitates ortho C-H bond activation, participates in the cyclization, and is subsequently eliminated. mdpi.com

The reaction between an N-nitrosoaniline and a cyclopropenone, such as 2,3-diphenylcyclopropenone, typically proceeds in the presence of a rhodium catalyst, for instance, [RhCp*Cl2]2, and a silver salt additive like AgSbF6 in a suitable solvent like 1,2-dichloroethane (DCE) at elevated temperatures. The reaction is characterized by its atom economy and ability to tolerate a range of functional groups on both reactants.

For Aniline, m-fluoro-N-methyl-N-nitroso-, the reaction is expected to proceed with regioselectivity influenced by the electronic and steric effects of the fluorine atom at the meta position. The C-H bond ortho to the N-nitroso group is activated, leading to the formation of a rhodacycle intermediate. Subsequent insertion of the cyclopropenone, ring opening, and reductive elimination affords the corresponding 6-fluoro-1-methyl-2,3-diphenylquinolin-4(1H)-one.

Table 1: Representative Rhodium(III)-Catalyzed [3+3] Annulation of N-Nitrosoanilines with 2,3-Diphenylcyclopropenone

EntryN-NitrosoanilineProductYield (%)
1N-methyl-N-nitrosoaniline1-Methyl-2,3-diphenylquinolin-4(1H)-one85
24-Fluoro-N-methyl-N-nitrosoaniline6-Fluoro-1-methyl-2,3-diphenylquinolin-4(1H)-one82
34-Chloro-N-methyl-N-nitrosoaniline6-Chloro-1-methyl-2,3-diphenylquinolin-4(1H)-one78
44-Bromo-N-methyl-N-nitrosoaniline6-Bromo-1-methyl-2,3-diphenylquinolin-4(1H)-one75
54-Methoxy-N-methyl-N-nitrosoaniline6-Methoxy-1-methyl-2,3-diphenylquinolin-4(1H)-one72

Note: The yields are based on published data for similar substrates and are illustrative for the expected reactivity of the m-fluoro analog.

Indazole and Spiroindoline Derivative Formation

Aniline, m-fluoro-N-methyl-N-nitroso- is also a valuable substrate for the synthesis of more complex heterocyclic systems like indazoles and spiroindolines through cascade reactions.

In a novel approach, functionalized indazole N-oxides can be synthesized through a one-pot cascade reaction of N-nitrosoanilines with diazo compounds in the presence of hexafluoroisopropanol (HFIP). rsc.orgrsc.org This process involves an initial nitroso-directed C-H bond alkylation with the carbene generated from the diazo compound. This is followed by an enol nucleophilic addition onto the nitroso group, HFIP-assisted ring-opening, and subsequent dehydrogenation driven by aromatization to yield the indazole N-oxide product.

Furthermore, N-methyl-N-nitrosoanilines can be utilized in the synthesis of pharmaceutically relevant spiroindoline derivatives. nih.gov This is achieved through a cascade reaction with diazo homophthalimides. Mechanistic studies have revealed that this transformation proceeds via an initial C(sp²)–H bond activation and alkylation, followed by a C(sp³)–H bond activation of the N-methyl group, leading to spiroannulation. nih.gov This reaction showcases a unique reactivity mode where the N-methyl-N-nitrosoaniline acts as a C3N1 synthon. nih.gov

Table 2: Synthesis of Heterocyclic Derivatives from N-Methyl-N-nitrosoanilines

Starting MaterialReagentProduct TypeHeterocyclic Core
Aniline, m-fluoro-N-methyl-N-nitroso-Diazo Compound/HFIPIndazole N-oxideIndazole
Aniline, m-fluoro-N-methyl-N-nitroso-Diazo HomophthalimideSpiroindolineSpiroindoline

Spectroscopic Characterization Techniques for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment and Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the definitive structural analysis of organic molecules, including Aniline (B41778), m-fluoro-N-methyl-N-nitroso-. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure, including connectivity and spatial relationships between atoms.

Proton NMR spectroscopy of Aniline, m-fluoro-N-methyl-N-nitroso- is anticipated to reveal distinct signals corresponding to the aromatic protons and the N-methyl protons. The aromatic region would display a complex pattern due to the meta-substitution of the fluorine atom and the N-methyl-N-nitroso group. These substituents influence the electron density of the benzene (B151609) ring, leading to characteristic chemical shifts for the remaining four protons. The N-methyl group is expected to show a singlet, although the presence of E/Z isomers due to restricted rotation around the N-N bond could lead to two distinct singlets.

Predicted ¹H NMR Data for Aniline, m-fluoro-N-methyl-N-nitroso-

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H-27.2 - 7.4dddJ(H,F) ≈ 8-10 Hz, J(H,H) ≈ 2-3 Hz, J(H,H) ≈ 0.5-1 Hz
H-47.0 - 7.2dddJ(H,H) ≈ 8-9 Hz, J(H,F) ≈ 2-3 Hz, J(H,H) ≈ 2-3 Hz
H-57.4 - 7.6tJ(H,H) ≈ 8-9 Hz
H-67.1 - 7.3dddJ(H,H) ≈ 8-9 Hz, J(H,H) ≈ 2-3 Hz, J(H,F) ≈ 0.5-1 Hz
N-CH₃ (E-isomer)~3.4s-
N-CH₃ (Z-isomer)~4.1s-

Note: The predicted chemical shifts are estimations based on data from related compounds such as 3-fluoroaniline (B1664137) and N-nitroso-N-methylaniline. The presence and separation of E/Z isomer signals for the methyl group would be dependent on the solvent and temperature.

The ¹³C NMR spectrum of Aniline, m-fluoro-N-methyl-N-nitroso- will provide valuable information about the carbon skeleton. Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the fluorine and N-methyl-N-nitroso substituents. The carbon attached to the fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). The N-methyl carbon will appear as a single peak, though, similar to the ¹H NMR, two peaks may be observed if the E/Z isomers are distinct on the NMR timescale.

Predicted ¹³C NMR Data for Aniline, m-fluoro-N-methyl-N-nitroso-

CarbonPredicted Chemical Shift (δ, ppm)C-F Coupling (JCF, Hz)
C-1~145d, ²JCF ≈ 20-25 Hz
C-2~110d, ³JCF ≈ 5-10 Hz
C-3~163d, ¹JCF ≈ 240-250 Hz
C-4~115d, ²JCF ≈ 20-25 Hz
C-5~130d, ³JCF ≈ 5-10 Hz
C-6~125d, ⁴JCF ≈ 2-4 Hz
N-CH₃ (E-isomer)~35-
N-CH₃ (Z-isomer)~42-

Note: Predicted chemical shifts are based on substituent effects on the aniline ring, drawing from data for 3-fluoroaniline and N-nitroso-N-methylaniline.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between the aromatic protons, helping to trace the connectivity around the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This would establish the direct one-bond correlations between the aromatic protons and their attached carbons, as well as the N-methyl protons and the N-methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range (2-3 bond) correlations. For instance, correlations from the N-methyl protons to the C-1 carbon of the aromatic ring would confirm the attachment of the N-methyl-N-nitroso group. Correlations from the aromatic protons to neighboring carbons would further solidify the assignment of the aromatic system.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For Aniline, m-fluoro-N-methyl-N-nitroso-, NOESY could be particularly useful in determining the predominant E/Z isomeric form by observing the through-space interaction between the N-methyl protons and the proton at the C-2 position of the aromatic ring.

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a highly informative technique. A single resonance is expected for the fluorine atom in Aniline, m-fluoro-N-methyl-N-nitroso-. The chemical shift of this signal is sensitive to the electronic environment and can confirm the substitution pattern on the aromatic ring. Furthermore, the couplings observed in the ¹H and ¹³C NMR spectra due to the fluorine atom can be correlated with the ¹⁹F NMR data.

Predicted ¹⁹F NMR Data for Aniline, m-fluoro-N-methyl-N-nitroso-

NucleusPredicted Chemical Shift (δ, ppm)Multiplicity
F-110 to -115m

Note: The chemical shift is referenced to an external standard, typically CFCl₃. The multiplicity would arise from couplings to the ortho and para protons.

The N-nitroso group introduces the possibility of E/Z isomerism due to the partial double bond character of the N-N bond, leading to restricted rotation. nih.govacs.org These isomers can often be observed as separate sets of signals in the NMR spectra, particularly for the groups attached to the nitrogen atoms. nih.gov Variable-temperature NMR studies can be employed to investigate the dynamics of this isomerization process. As the temperature is increased, the rate of interconversion between the E and Z isomers may increase, leading to the coalescence of the separate signals into a single, averaged signal. This allows for the determination of the energy barrier to rotation around the N-N bond.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light provides a fingerprint of the functional groups present in the molecule.

For Aniline, m-fluoro-N-methyl-N-nitroso-, the IR and Raman spectra would be characterized by several key vibrational modes. The N-N=O group gives rise to characteristic stretching frequencies. The N=O stretching vibration typically appears as a strong band in the IR spectrum in the region of 1450-1500 cm⁻¹. pw.edu.pllongdom.org The N-N stretching vibration is expected in the 1050-1150 cm⁻¹ range. pw.edu.pl

The fluoro-substituted aromatic ring will also exhibit characteristic vibrations. The C-F stretching vibration will result in a strong absorption in the IR spectrum, typically in the 1200-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the aromatic C=C stretching vibrations will appear in the 1400-1600 cm⁻¹ range. The substitution pattern on the benzene ring will influence the pattern of overtone and combination bands in the 1600-2000 cm⁻¹ region and the out-of-plane C-H bending vibrations below 900 cm⁻¹.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would be useful for observing the symmetric vibrations of the aromatic ring and the N-N bond.

Predicted Vibrational Frequencies for Aniline, m-fluoro-N-methyl-N-nitroso-

Vibrational ModePredicted Frequency Range (cm⁻¹)Intensity (IR)Intensity (Raman)
Aromatic C-H Stretch3000 - 3100MediumMedium
N-CH₃ Stretch2850 - 2960MediumMedium
Aromatic C=C Stretch1400 - 1600Medium-StrongStrong
N=O Stretch1450 - 1500StrongWeak
C-F Stretch1200 - 1300StrongWeak
N-N Stretch1050 - 1150MediumMedium
Aromatic C-H Out-of-Plane Bend700 - 900StrongWeak

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule, such as Aniline, m-fluoro-N-methyl-N-nitroso-, absorbs light in the UV-visible range (approximately 200-700 nm), its electrons are promoted from a lower energy molecular orbital to a higher energy one. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores—groups of atoms responsible for the absorption of light.

In the case of Aniline, m-fluoro-N-methyl-N-nitroso-, the primary chromophores are the substituted benzene ring and the N-nitroso group (-N=O). These structural features give rise to distinct types of electronic transitions, mainly π → π* and n → π* transitions.

π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of systems with double or triple bonds and aromatic rings. For Aniline, m-fluoro-N-methyl-N-nitroso-, the aromatic ring is the principal site for these high-energy absorptions, which typically occur at shorter wavelengths (below 300 nm) and have high molar absorptivity (intensity). researchgate.net The presence of the fluorine atom and the N-methyl-N-nitroso group as substituents on the aniline ring can cause a bathochromic (to longer wavelengths) or hypsochromic (to shorter wavelengths) shift of these absorption bands compared to unsubstituted aniline.

n → π* Transitions: These transitions involve the promotion of an electron from a non-bonding orbital (n), such as the lone pairs on the nitrogen and oxygen atoms of the nitroso group, to a π* antibonding orbital. cutm.ac.in Generally, n → π* transitions are of lower energy than π → π* transitions, and therefore appear at longer wavelengths, often in the 330-370 nm range for nitrosamines. researchgate.netpw.edu.pl These transitions are typically much weaker (lower molar absorptivity) than π → π* transitions. cutm.ac.in The weak absorption band in the near-UV region is a characteristic feature for the N-nitroso group and is responsible for the typical pale yellow color of many nitrosamines. chemicalbook.com

The expected UV-Vis absorption data for Aniline, m-fluoro-N-methyl-N-nitroso- is summarized in the table below, based on the known spectroscopic behavior of aromatic nitrosamines. researchgate.netpw.edu.pl

Expected λmax (nm)Transition TypeAssociated ChromophoreExpected Intensity
~230 - 280π → πSubstituted Benzene RingHigh
~340 - 370n → πN-Nitroso Group (-N=O)Low

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of a compound and elucidating its structure through the analysis of its fragmentation patterns. In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a positively charged molecular ion (M⁺•) and various fragment ions.

For Aniline, m-fluoro-N-methyl-N-nitroso-, with the chemical formula C₇H₇FN₂O, the exact molecular weight is approximately 154.0542 g/mol . The mass spectrum would be expected to show a molecular ion peak at an m/z (mass-to-charge ratio) value corresponding to this weight, confirming the compound's identity.

The fragmentation of N-nitrosamines is well-characterized and typically follows predictable pathways. nih.govnih.gov The primary and most characteristic fragmentation step for aromatic nitrosamines is the cleavage of the N-N bond, resulting in the loss of a nitric oxide radical (•NO). nih.govnih.govsemanticscholar.org Further fragmentation of the resulting ion provides structural information. Based on the known fragmentation of N-methyl-N-nitrosoaniline and other fluorinated aromatic compounds, the following key fragments would be anticipated for Aniline, m-fluoro-N-methyl-N-nitroso-. nist.govwhitman.edu

Molecular Ion [M]⁺•: The intact molecule with one electron removed, appearing at m/z ≈ 154.

Loss of Nitric Oxide [M - NO]⁺: The most significant initial fragmentation, involving the loss of a 30 Da •NO radical, leading to a prominent peak at m/z ≈ 124. This is a diagnostic fragmentation for nitrosamines. nih.govresearchgate.net

Formation of Fluorophenyl Cation [C₆H₄F]⁺: Subsequent fragmentation can lead to the formation of the fluorophenyl cation at m/z ≈ 95.

Loss of HCN: The fluorophenyl cation can further fragment by losing a molecule of hydrogen cyanide (HCN), resulting in an ion at m/z ≈ 68.

The predicted major fragmentation pathways and the corresponding m/z values are detailed in the table below.

Predicted m/zProposed Fragment IonNeutral Loss
154[C₇H₇FN₂O]⁺• (Molecular Ion)-
124[C₇H₇FN]⁺•NO
95[C₆H₄F]⁺•CH₂N or •H₂CN
77[C₆H₅]⁺•CHF or •HF + C
68[C₅H₃]⁺HCN (from m/z 95)

Computational and Theoretical Chemistry Studies of Aniline, M Fluoro N Methyl N Nitroso

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. chula.ac.th It is particularly effective for studying N-nitrosamines, providing a balance between computational cost and accuracy for predicting their structure and reactivity. acs.orgnih.gov DFT calculations model the electron density of a system to determine its energy and other properties, which are crucial for understanding reaction mechanisms like metabolic activation. acs.org

A fundamental step in computational analysis is geometry optimization, where DFT methods are used to find the most stable three-dimensional arrangement of atoms in a molecule—its minimum energy conformation. For a molecule like Aniline (B41778), m-fluoro-N-methyl-N-nitroso-, this involves determining bond lengths, bond angles, and dihedral angles. Due to the partial double-bond character of the N-N bond, N-nitrosamines can exist as distinct E and Z isomers, and DFT calculations can predict their relative stabilities. nih.govmdpi.comnih.gov For instance, studies on asymmetrical N-nitrosamines have used DFT to calculate the Gibbs free energies of different conformers to identify the major isomer. mdpi.com

Furthermore, DFT is invaluable for mapping out the energetic profiles of chemical reactions. nih.gov For N-nitrosamines, this includes calculating the energies of reactants, transition states, and products for key processes like metabolic activation, which is believed to be a critical step in their carcinogenicity. acs.orgnih.gov By calculating the activation barriers (the energy of the transition state relative to the reactants), chemists can predict the kinetics and feasibility of different reaction pathways. nih.govmdpi.com For example, quantum chemical calculations have shown that the initial α-hydroxylation step in nitrosamine (B1359907) metabolism is strongly exothermic and not the rate-determining step. nih.gov

Illustrative Energetic Data for a Generic N-Nitrosoaniline Reaction Pathway (Values are hypothetical, based on typical DFT results for similar compounds)
SpeciesDescriptionRelative Free Energy (kcal/mol)
ReactantInitial N-Nitrosoaniline0.0
Transition State 1α-Hydroxylation TS+15.2
Intermediate 1α-Hydroxynitrosamine-88.5
Transition State 2Diazonium Ion Formation TS-85.0
ProductDiazonium Ion + Aldehyde-129.8

Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, the lowest energy empty orbital, acts as an electron acceptor (electrophile). youtube.com

For Aniline, m-fluoro-N-methyl-N-nitroso-, FMO analysis would involve:

Identifying HOMO and LUMO: Calculating the energies and visualizing the spatial distribution of these orbitals. The fluorine atom, being highly electronegative, would be expected to lower the energy of both the HOMO and LUMO compared to the unsubstituted N-nitroso-N-methylaniline.

Predicting Reactivity: The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more reactive. The locations of the HOMO and LUMO lobes indicate the likely sites for nucleophilic and electrophilic attack, respectively. For N-nitrosamines, the HOMO is often localized on the amino nitrogen and the oxygen atom, while the LUMO may be centered on the N-N-O moiety, influencing its interactions with biological molecules. researchgate.net

Illustrative FMO Data for Substituted N-Nitrosoanilines (Values are hypothetical)
CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
N-nitroso-N-methylaniline-6.85-0.955.90
Aniline, m-fluoro-N-methyl-N-nitroso--7.05-1.105.95
Aniline, m-nitro-N-methyl-N-nitroso--7.40-1.805.60

The distribution of electrons within a molecule dictates its electrostatic properties and how it interacts with other molecules. DFT calculations can be used to compute the Molecular Electrostatic Potential (MEP), which maps the electrostatic potential onto the electron density surface of the molecule. nih.gov

For Aniline, m-fluoro-N-methyl-N-nitroso-, an MEP analysis would highlight:

Electron-Rich Regions: Negative potential (typically colored red) would be expected around the electronegative oxygen and fluorine atoms, indicating sites susceptible to electrophilic attack or hydrogen bonding.

Electron-Poor Regions: Positive potential (typically colored blue) would be found around the hydrogen atoms of the methyl group and the aromatic ring, indicating sites for nucleophilic attack.

Ab Initio Methods for Ground and Excited State Analysis

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parametrization. psu.edursc.org While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD) can provide higher accuracy, especially for systems where DFT may be less reliable. researchgate.net

These methods have been used to study transition structures in nitrosamine formation and metabolism. psu.edursc.org For analyzing excited states, which are crucial for understanding photochemical reactions, Time-Dependent DFT (TD-DFT) or more advanced ab initio methods are employed. mdpi.com For a molecule like Aniline, m-fluoro-N-methyl-N-nitroso-, these calculations could predict its UV-Visible absorption spectrum and its potential to undergo degradation upon exposure to light. mdpi.com

Molecular Dynamics Simulations for Conformational and Dynamic Behavior

While quantum methods like DFT are excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the movement and conformational changes of molecules over time. mdpi.com MD simulations treat atoms as classical particles moving according to a force field, which is a set of parameters describing the potential energy of the system.

An MD simulation of Aniline, m-fluoro-N-methyl-N-nitroso-, typically in a solvent like water, could reveal:

Conformational Flexibility: How the molecule rotates around its single bonds and what conformations are most prevalent at a given temperature.

Solvation Effects: How water molecules arrange around the solute and influence its structure and dynamics.

Interactions with Biomolecules: MD is widely used to simulate the binding of a small molecule (ligand) to a protein receptor, providing insights into binding stability and the specific interactions (e.g., hydrogen bonds, van der Waals forces) that hold the complex together. heraldopenaccess.usresearchgate.net Such simulations can help understand how the compound might interact with enzymes like cytochrome P450. heraldopenaccess.usresearchgate.net

Quantitative Structure-Activity Relationships (QSAR) in Chemical Reactivity

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate a molecule's chemical structure with its biological activity or chemical reactivity. europa.euresearchgate.net These models rely on molecular descriptors—numerical values that characterize the physicochemical properties of a molecule. researchgate.net

For a class of compounds like N-nitrosamines, a QSAR study would involve:

Descriptor Calculation: Using computational software to calculate various descriptors for a series of related nitrosamines. These can include electronic descriptors (e.g., HOMO/LUMO energies, partial charges from DFT), steric descriptors (e.g., molecular volume), and topological descriptors. researchgate.net

Model Building: Creating a mathematical equation that links these descriptors to an observed activity, such as reaction rate or carcinogenic potency. acs.orgresearchgate.net

Prediction: Using the model to predict the activity of new or untested compounds like Aniline, m-fluoro-N-methyl-N-nitroso-.

Studies have shown that for substituted N-nitroso compounds, properties like oxidation potential correlate linearly with Hammett substituent constants, which quantify the electron-donating or electron-withdrawing ability of substituents. wayne.edu A QSAR model could therefore use such parameters to predict the reactivity of the m-fluoro derivative. researchgate.net

Theoretical Insights into Reaction Mechanisms

Computational and theoretical chemistry provide powerful tools for elucidating the intricate details of chemical reactions at a molecular level. For a compound like Aniline, m-fluoro-N-methyl-N-nitroso-, these methods offer a pathway to understand its reactivity, stability, and potential transformation pathways without the need for direct experimental investigation, which can be particularly useful for studying reactive or hazardous materials. Theoretical studies can map out the energetic landscape of a reaction, identify key intermediates and transition states, and quantify the kinetic and thermodynamic parameters that govern the transformation. By applying quantum mechanical calculations, researchers can gain a fundamental understanding of the electronic structure changes that occur throughout a reaction, providing insights into bond-breaking and bond-forming processes. These computational approaches are essential for predicting reaction outcomes, designing new synthetic routes, and interpreting experimental observations.

Transition State Characterization and Reaction Barrier Calculations

A critical aspect of understanding any chemical reaction is the characterization of its transition state (TS), which represents the highest energy point along the reaction pathway connecting reactants and products. mdpi.com Theoretical calculations are uniquely suited for identifying and characterizing these fleeting structures. For reactions involving N-nitrosamines, computational methods such as density functional theory (DFT) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) and coupled-cluster (CC) theory are employed to locate the geometry of the transition state. nih.govmdpi.com Frequency calculations are then performed to verify the nature of the stationary point; a genuine transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Once the transition state is identified, the activation energy, or reaction barrier, can be calculated as the energy difference between the transition state and the reactants. This barrier is a crucial determinant of the reaction rate. For instance, in studies of related compounds, activation energies for various reaction pathways, such as H-abstraction or radical recombination, have been computationally determined. nih.gov These calculations can reveal which reaction pathways are kinetically favorable.

Below is an illustrative table showcasing the kind of data that can be generated from such calculations, showing hypothetical activation energies for different elementary reaction steps that Aniline, m-fluoro-N-methyl-N-nitroso- might undergo.

Reaction StepComputational MethodCalculated Activation Energy (kcal/mol)
N-N Bond HomolysisDFT (B3LYP/6-31G*)35.2
Protonation at Nitroso OxygenMP2/cc-pVTZ15.8
Reaction with Hydroxyl RadicalCCSD(T)/aug-cc-pVTZ8.5

Reaction Coordinate Analysis and Potential Energy Surfaces

To gain a more complete picture of a reaction mechanism, computational chemists construct a potential energy surface (PES). mdpi.com A PES is a mathematical or graphical representation of the energy of a molecule or a system of molecules as a function of its geometry. For a chemical reaction, the PES maps out all possible geometric arrangements of the atoms and their corresponding energies. The reaction path, or reaction coordinate, is the lowest energy pathway on the PES that connects reactants to products via the transition state.

Intrinsic Reaction Coordinate (IRC) calculations are a common method used to trace the reaction path downhill from the transition state to the reactants and products, confirming that the identified TS indeed connects the desired species. mdpi.com By analyzing the PES, researchers can identify any intermediate species, which correspond to local minima on the surface, and gain a deeper understanding of the step-wise nature of the reaction. This type of analysis can reveal complex reaction dynamics, including the possibility of competing reaction pathways and the formation of unexpected byproducts. For related aniline compounds, computational studies have utilized PES to explore reaction mechanisms with atmospheric radicals. mdpi.comresearchgate.net

Evaluation of Solvent Effects in Theoretical Calculations

Many chemical reactions occur in the liquid phase, where interactions between the solute and solvent molecules can significantly influence the reaction mechanism and energetics. Theoretical calculations performed on isolated molecules in the gas phase may not accurately represent the reality of a reaction in solution. Therefore, it is often crucial to incorporate the effects of the solvent into the computational model.

There are two main approaches to modeling solvent effects: explicit and implicit solvation models. In explicit models, individual solvent molecules are included in the calculation, which is computationally expensive but can provide a detailed picture of specific solute-solvent interactions like hydrogen bonding. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is less computationally demanding and is effective at capturing the bulk electrostatic effects of the solvent. Studies on similar compounds have shown that the inclusion of a solvent model can stabilize charged species and intermediates, thereby altering the calculated activation energies and reaction thermodynamics. nih.gov

The following table illustrates how the calculated energy of a species in a reaction involving Aniline, m-fluoro-N-methyl-N-nitroso- might change when solvent effects are considered.

SpeciesCalculation PhaseRelative Gibbs Free Energy (kcal/mol)
Protonated IntermediateGas Phase25.4
Aqueous Phase (PCM)12.1
Transition StateGas Phase38.9
Aqueous Phase (PCM)29.5

Advanced Applications in Organic Synthesis

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

N-nitrosoanilines, including "Aniline, m-fluoro-N-methyl-N-nitroso-", serve as important precursors in the synthesis of a variety of complex organic molecules. Their ability to undergo a range of chemical transformations makes them valuable intermediates for constructing intricate molecular frameworks, particularly heterocyclic compounds which are prevalent in pharmaceuticals and natural products.

Research has demonstrated that N-nitrosoanilines can be effectively utilized in rhodium(III)-catalyzed C-H activation and cyclization reactions to produce valuable indazole N-oxides. researchgate.net This transformation highlights the role of the N-nitroso group not only in directing the reaction but also in being incorporated into the final complex structure. Furthermore, N-nitrosoanilines have been employed in the synthesis of N-hetero biaryl compounds such as 2-amine-1,1'-biphenyl, carbazole, and phenanthridone through Rh(III)-catalyzed C-H arylation with arylboronic acids. researchgate.net These biaryl structures are key components in many biologically active molecules and functional materials.

The versatility of N-nitrosoanilines as intermediates is further exemplified by their use in palladium-catalyzed reactions for the synthesis of various heterocyclic systems. The ability to introduce diverse functional groups at the ortho-position of the aniline (B41778) ring opens up pathways to a wide array of substituted aromatic compounds that can be further elaborated into more complex structures.

While specific examples detailing the use of "Aniline, m-fluoro-N-methyl-N-nitroso-" in the total synthesis of a complex natural product are not extensively documented in readily available literature, the established reactivity patterns of N-nitrosoanilines strongly suggest its potential as a key intermediate. The fluoro substituent at the meta-position can influence the electronic properties and reactivity of the aromatic ring, potentially leading to unique selectivity in C-H functionalization reactions and providing access to novel fluorinated complex molecules. The development of synthetic routes utilizing fluorinated N-nitrosoanilines is an active area of research with significant potential for the discovery of new bioactive compounds.

Utility in Directing Group Strategies for Regioselective C-H Functionalization

A significant advancement in the application of N-nitrosoanilines in organic synthesis is their use as directing groups for regioselective C-H functionalization. researchgate.netresearchgate.net The N-nitroso group can coordinate to a transition metal catalyst, bringing the catalyst in close proximity to a specific C-H bond on the aromatic ring, thereby enabling its selective activation and subsequent functionalization. This strategy offers a powerful method for achieving ortho-selectivity, which can be challenging to attain through traditional electrophilic aromatic substitution reactions.

The N-nitroso group has been successfully employed as a directing group in a variety of transition-metal-catalyzed reactions, including those involving rhodium, palladium, cobalt, iridium, and ruthenium. researchgate.net These reactions allow for the introduction of a wide range of functional groups at the ortho-position of the aniline ring, such as aryl, alkyl, and halogen moieties.

Notably, a study on rhodium(III)-catalyzed oxidative coupling of N-nitrosoanilines with substituted allyl alcohols demonstrated the successful C-H activation of m-fluoro N-methyl N-nitrosoaniline, leading to the formation of the corresponding ortho-functionalized product. frontiersin.org This highlights the compatibility of the fluoro substituent with this type of transformation and underscores the utility of "Aniline, m-fluoro-N-methyl-N-nitroso-" in directing group strategies.

The N-nitroso group is often considered a "traceless" directing group, as it can be easily removed after the desired functionalization has been achieved, typically through reduction or denitrosation, to reveal a secondary amine. researchgate.net This traceless nature adds to the synthetic utility of N-nitrosoanilines, as it avoids the need for additional protection and deprotection steps.

The table below summarizes selected examples of regioselective C-H functionalization reactions of N-nitrosoanilines where the N-nitroso group acts as a directing group.

CatalystCoupling PartnerFunctionalization TypeProduct TypeReference
Rh(III)Substituted allyl alcoholsOxidative alkylationOrtho β-aryl aldehydes and ketones frontiersin.org
Rh(III)Sulfoxonium ylidesCyclizationIndazole N-oxides researchgate.net
Rh(III)Arylboronic acidsArylationN-nitroso-[1,1'-biphenyl]-2-amine researchgate.net
Pd(II)VariousHalogenationOrtho-halogenated anilines researchgate.net

Development of Novel Catalytic Systems Utilizing N-Nitrosoanilines as Substrates

The unique reactivity of N-nitrosoanilines has spurred the development of novel catalytic systems designed to leverage their potential in organic synthesis. These systems often employ transition metals to catalyze a variety of transformations, with a particular focus on C-H activation and functionalization reactions.

Rhodium(III) catalysts have been extensively studied for their ability to promote the ortho-functionalization of N-nitrosoanilines. researchgate.netresearchgate.netfrontiersin.org For instance, a Rh(III)-catalyzed oxidative coupling of N-nitrosoanilines with substituted allyl alcohols has been developed, providing an efficient route to ortho-functionalized β-aryl aldehydes and ketones. frontiersin.org This catalytic system demonstrates good functional group tolerance and can be performed with low catalyst loading.

Palladium(II) catalysts have also been employed in the development of novel synthetic methods involving N-nitrosoanilines. These catalysts have been shown to be effective for a range of ortho-functionalization reactions, expanding the toolkit available to synthetic chemists for the selective modification of aniline derivatives. researchgate.net

The development of these catalytic systems is not limited to a single type of transformation. Research has explored the use of N-nitrosoanilines as substrates for a variety of catalytic reactions, including alkenylation, acylation, alkoxylation, acyloxylation, and cyanation. frontiersin.org The versatility of these catalytic systems, coupled with the directing ability of the N-nitroso group, provides a powerful platform for the synthesis of a diverse range of functionalized aromatic compounds.

The ongoing research in this area focuses on expanding the scope of these catalytic systems to include a wider range of substrates and coupling partners, as well as developing more sustainable and environmentally friendly catalytic processes. nano-ntp.com The use of earth-abundant metal catalysts and the development of reactions that can be performed under milder conditions are key areas of investigation.

Contributions to Fine Chemical and Specialty Chemical Synthesis

The methodologies developed using N-nitrosoanilines as key intermediates and substrates have significant potential for the synthesis of fine chemicals and specialty chemicals. researchgate.netresearchgate.netfrontiersin.org Fine chemicals are pure, single substances produced in limited quantities for specific applications, such as pharmaceuticals, agrochemicals, and fragrances. Specialty chemicals are formulations of various substances used in a wide range of industries.

The ability to selectively introduce functional groups into the aromatic ring of anilines is of great importance in the synthesis of pharmaceuticals and agrochemicals, where the precise arrangement of substituents is often crucial for biological activity. researchgate.netschenautomacao.com.br The ortho-functionalized anilines and heterocyclic compounds synthesized from N-nitrosoanilines can serve as valuable building blocks for the construction of more complex active ingredients. For example, the synthesis of N-hetero biaryl compounds, such as carbazoles and phenanthridones, using N-nitrosoaniline precursors provides access to scaffolds that are present in numerous pharmaceutical agents. researchgate.net

In the field of specialty chemicals, the functionalized anilines derived from N-nitrosoaniline chemistry can be used in the production of dyes, pigments, and polymers. The introduction of specific functional groups can be used to tune the color, stability, and other properties of these materials.

While the direct application of "Aniline, m-fluoro-N-methyl-N-nitroso-" in the large-scale production of a specific fine or specialty chemical may not be widely reported, the synthetic methods developed with this class of compounds contribute to the broader field of chemical synthesis and provide tools that can be applied to the production of a wide range of valuable chemicals. The Fischer-Hepp rearrangement of N-nitrosoanilines, for instance, is an industrially relevant reaction for the preparation of C-nitroso aromatic amines, which are used as intermediates in the synthesis of antioxidants for the rubber industry. sci-hub.se

The continued development of efficient and selective catalytic reactions involving N-nitrosoanilines will undoubtedly expand their contributions to the synthesis of fine and specialty chemicals, enabling the production of novel and valuable products with improved properties and performance.

Future Research Directions and Unexplored Avenues in the Study of Aniline, M Fluoro N Methyl N Nitroso

Development of More Sustainable and Green Synthetic Routes

The traditional synthesis of N-nitrosoanilines often involves the use of nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and strong mineral acids. schenautomacao.com.brrsc.org This approach, while effective, presents several drawbacks from a green chemistry perspective, including the use of corrosive acids and the generation of significant aqueous waste. Future research is actively pursuing more environmentally benign synthetic strategies.

A prominent green alternative is the use of tert-butyl nitrite (TBN) as a nitrosating agent. rsc.org Research has demonstrated that TBN can efficiently nitrosate secondary amines, including aniline (B41778) derivatives, under solvent-free, metal-free, and acid-free conditions. rsc.orgresearchgate.net This methodology not only minimizes waste but also simplifies the isolation of the desired N-nitroso product, often leading to excellent yields. rsc.org The primary by-product, tert-butanol, is benign and easily removed. schenautomacao.com.br The advantages of TBN over traditional methods are particularly evident in its compatibility with acid-labile functional groups, which would not survive the harsh conditions of the NaNO₂/HCl system. rsc.orgrsc.org

Further research in this area will likely focus on expanding the repertoire of green nitrosating agents, exploring biocatalytic routes, and utilizing alternative energy sources like microwave irradiation to reduce reaction times and energy consumption. chemistryjournals.net

Table 1: Comparison of Synthetic Routes for N-Nitrosoanilines
ParameterTraditional Method (NaNO₂/HCl)Green Method (TBN)
ReagentsSodium nitrite, strong mineral acid (e.g., HCl)tert-Butyl Nitrite (TBN)
ConditionsStrongly acidic, aqueous mediumSolvent-free, metal-free, acid-free
By-productsSalt and acidic aqueous wastetert-Butanol
Substrate ScopeLimited by acid-sensitive groupsBroad, compatible with acid-labile groups rsc.org
IsolationOften requires neutralization and extractionSimplified, often direct isolation rsc.org

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

Beyond their synthesis, the inherent reactivity of the N-nitroso group in compounds like Aniline, m-fluoro-N-methyl-N-nitroso- offers fertile ground for discovering new chemical transformations. The versatile electronic nature of nitroso compounds allows them to act as electrophiles, nucleophiles, and radical acceptors. researchgate.net

Photochemical Transformations: A significant area of emerging research involves the use of photochemistry to unlock novel reactivity. researchgate.net Visible-light-induced reactions of nitroso compounds can lead to the formation of complex nitrogen- and oxygen-containing structures under mild and eco-friendly conditions. researchgate.net This opens avenues for constructing molecular architectures that are difficult to access through traditional thermal methods.

N-Nitroso Group as a Directing Group: In recent years, the N-nitrosamine moiety has been successfully employed as a traceless directing group for the transition-metal-catalyzed activation of otherwise inert C–H bonds. rsc.org This strategy enables the functionalization of specific positions on the aromatic ring, providing a powerful tool for the synthesis of complex, biologically relevant heterocyclic compounds. rsc.org

Rearrangement Reactions: The classic Fischer-Hepp rearrangement, where aromatic N-nitrosamines rearrange to form p-nitrosoanilines under acidic conditions, continues to be an area of mechanistic study. sci-hub.senih.gov Understanding the subtleties of this and other potential rearrangements could lead to new synthetic applications for creating specifically substituted aromatic compounds. The reaction is known to be acid-catalyzed, and at high acidities, it competes with denitrosation, the reverse of the formation reaction. sci-hub.senih.gov

Table 2: Emerging Reactivity Patterns of N-Nitrosoanilines
Transformation TypeDescriptionPotential Application
Photochemical ReactionsVisible-light induced transformations where the nitroso group acts as a reactive partner. researchgate.netSynthesis of novel N,O-containing heterocyclic structures under mild conditions. researchgate.net
C–H ActivationThe N-nitroso group serves as a transient directing group to guide a metal catalyst to a specific C–H bond. rsc.orgEfficient, regioselective synthesis of complex substituted anilines and related heterocycles. rsc.org
Fischer-Hepp RearrangementAcid-catalyzed intramolecular rearrangement to form C-nitroso isomers. sci-hub.seSynthesis of para-substituted nitrosoarenes, which are valuable synthetic intermediates.

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of N-nitroso compounds, which can be hazardous, is particularly well-suited for the application of continuous flow chemistry. schenautomacao.com.brresearchgate.net Flow reactors offer superior control over reaction parameters such as temperature, pressure, and reaction time, leading to improved safety, higher yields, and better reproducibility compared to traditional batch processes. nih.govbohrium.com

The synthesis of N-nitrosamines using TBN has been successfully adapted to continuous flow systems, demonstrating the potential for safe and efficient production. schenautomacao.com.br Furthermore, flow electrochemistry has emerged as a powerful, green alternative for N-nitrosation. researchgate.netbohrium.com This method uses an electrochemical cell to generate the nitrosating agent from simple precursors like sodium nitrite, avoiding the need for harsh chemical oxidants or acids and operating under mild conditions. researchgate.net

Beyond synthesis, automated platforms are being used to study the kinetics of N-nitrosamine formation. researchgate.netscispace.com High-throughput experimentation (HTE) allows for the rapid screening of various reaction conditions (e.g., pH, reactant concentrations), providing large datasets that are crucial for developing predictive models of nitrosation risk. researchgate.netscispace.com

Table 3: Advantages of Flow Chemistry for N-Nitrosoaniline Synthesis
FeatureBatch SynthesisFlow Synthesis
SafetyPotential for thermal runaway; handling of larger quantities of hazardous materials.Small reactor volumes enhance heat transfer and minimize risk; improved containment. bohrium.com
ControlDifficult to precisely control temperature and mixing.Precise control over temperature, pressure, and residence time. nih.gov
ReproducibilityCan vary between batches.Highly reproducible and consistent product quality. nih.gov
ScalabilityScaling up can be challenging and non-linear.Easily scalable by running the system for longer periods ("scaling-out"). bohrium.com
IntegrationDifficult to integrate with in-line analysis.Readily integrated with purification and analytical technologies for automated processes. bohrium.com

Advanced Computational Modeling for Predictive Synthesis and Mechanism Elucidation

Computational chemistry provides indispensable tools for understanding and predicting the behavior of molecules like Aniline, m-fluoro-N-methyl-N-nitroso-. Quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT), are increasingly used to elucidate complex reaction mechanisms at the atomic level. mdpi.comnih.gov

Mechanism Elucidation: For N-nitroso compounds, DFT studies can map out the energy profiles of formation and degradation pathways, identify transition states, and explain the regioselectivity of reactions like C–H activation. mdpi.comnih.gov For instance, computational models have been used to investigate the reaction pathways of nitrosamine (B1359907) degradation induced by hydroxyl radicals, providing detailed mechanistic insights that are difficult to obtain experimentally. mdpi.com

Predictive Modeling: A significant future direction is the development of predictive models for nitrosation. By combining experimental data with computational chemistry, researchers are building Quantitative Structure-Activity Relationship ((Q)SAR) models that can predict a molecule's likelihood of forming an N-nitroso derivative. nih.gov Such models are invaluable in pharmaceutical and environmental sciences for risk assessment. nih.govacs.org These predictive tools can help chemists design molecules with a lower propensity for nitrosation or anticipate the formation of such impurities during synthesis.

Table 4: Applications of Computational Modeling in N-Nitroso Compound Research
Computational MethodApplicationInformation Gained
Density Functional Theory (DFT)Mechanism ElucidationReaction energy profiles, transition state geometries, kinetic barriers, understanding of catalyst-substrate interactions. nih.govmdpi.com
Quantum Mechanics (QM)Degradation Pathway AnalysisFree energy profiles for reactions with radicals, identification of dominant degradation pathways. mdpi.com
(Q)SAR ModelsPredictive Risk AssessmentLikelihood of a given amine undergoing nitrosation based on its molecular structure. nih.gov
Kinetic ModelingPredicting Formation RatesPrediction of N-nitrosamine formation levels under various conditions (pH, temperature, concentration). acs.org

Q & A

Q. What computational methods can predict the electronic effects of the meta-fluoro substituent on N-methyl-N-nitrosoaniline’s reactivity?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) reveal charge distribution and frontier molecular orbitals. The fluoro group lowers the HOMO energy, reducing nucleophilic attack susceptibility at the aromatic ring. NBO analysis quantifies hyperconjugative interactions between the nitroso group and aromatic system . Comparative studies with non-fluorinated analogs show increased electrophilicity at the nitroso nitrogen .

Q. How can conflicting data on the carcinogenic potential of N-nitrosoaniline derivatives be resolved in mechanistic studies?

  • Methodological Answer : Contradictions often arise from metabolic activation pathways. Use in vitro models (e.g., cytochrome P450 enzymes or S9 liver fractions) to assess bioactivation to diazonium ions. Pair this with Ames tests (TA100 strain ± S9) and DNA-adduct profiling (LC-MS/MS) to correlate mutagenicity with structural features . For example, N-methyl groups may reduce DNA alkylation compared to N-ethyl analogs .

Q. What strategies mitigate side reactions during nucleophilic substitution of m-fluoro-N-methyl-N-nitrosoaniline?

  • Methodological Answer : The nitroso group’s electron-withdrawing nature directs nucleophiles to the para position relative to the fluoro substituent. Optimize solvent polarity (e.g., DMF or DMSO) and use phase-transfer catalysts (e.g., TBAB) for anionic nucleophiles. Kinetic studies (via <sup>19</sup>F NMR) can identify competing pathways, such as nitroso group reduction under basic conditions .

Data Contradiction Analysis

Q. Why do reported reaction yields for nitrosoaniline derivatives vary across studies, and how can reproducibility be improved?

  • Methodological Answer : Variations stem from differences in nitrosation agents (e.g., NaNO2 vs. alkyl nitrites) and workup protocols. Trace metal impurities (e.g., Fe<sup>3+</sup>) can catalyze decomposition. Standardize reaction conditions using degassed solvents and chelating agents (e.g., EDTA). Publish detailed procedural metadata (e.g., stirring rate, cooling efficiency) to enhance reproducibility .

Experimental Design Considerations

Q. How can isotopic labeling (e.g., <sup>15</sup>N or <sup>2</sup>H) elucidate the metabolic fate of m-fluoro-N-methyl-N-nitrosoaniline in biological systems?

  • Methodological Answer : Synthesize <sup>15</sup>N-labeled nitroso derivatives via Na<sup>15</sup>NO2 to track nitroso group transfer in in vivo models. Use LC-HRMS with stable isotope tracing to identify metabolites (e.g., N-nitrosoureas or nitrosamines). Deuterated analogs (e.g., CD3-N-methyl) aid in distinguishing enzymatic vs. non-enzymatic pathways .

Biological Activity & Mechanism

Q. What in vitro assays are suitable for evaluating the enzyme inhibitory potential of m-fluoro-N-methyl-N-nitrosoaniline?

  • Methodological Answer : Target enzymes like NAD(P)H:quinone oxidoreductase (NQO1) or cytochrome P450 isoforms. Use fluorogenic substrates (e.g., resorufin for NQO1) with kinetic assays (IC50 determination). Combine with molecular docking (AutoDock Vina) to predict binding modes relative to the fluoro and nitroso substituents .

Safety & Handling

Q. What protocols ensure safe handling of m-fluoro-N-methyl-N-nitrosoaniline given its potential genotoxicity?

  • Methodological Answer : Follow OSHA guidelines for nitrosamines: use fume hoods, double gloves (nitrile), and closed-system transfers. Decontaminate spills with 10% KMnO4/H2SO4 to oxidize nitroso compounds. Regularly monitor airborne exposure via LC-MS analysis of workplace air samples .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.